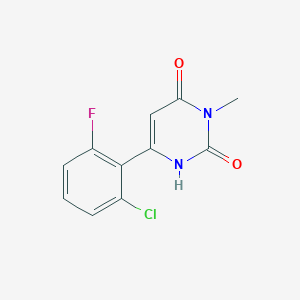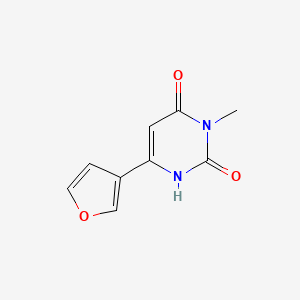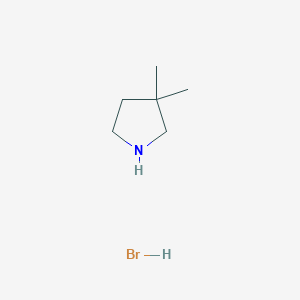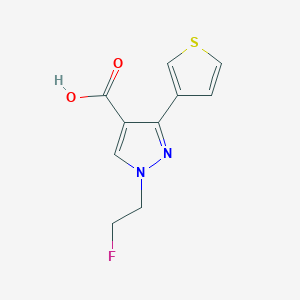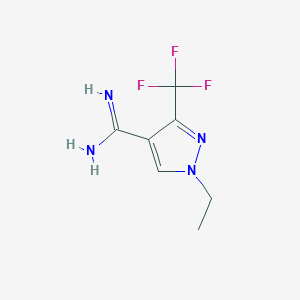
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide, also known as 1-ethyl-3-trifluoromethylpyrazole-4-carboxamide (ETPCA) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is essential for the proliferation of cells. As such, ETPCA has been studied extensively in both in vitro and in vivo models as a potential anti-cancer drug.
Scientific Research Applications
Synthesis and Agrochemical Applications
- Nematocidal and Fungicidal Activities : Research on pyrazole carboxamide derivatives, closely related to the specified compound, has demonstrated that these compounds have promising nematocidal activity against Meloidogyne incognita, although they exhibit weak fungicidal activity. This highlights their potential use in developing new agrochemicals (Zhao et al., 2017).
Organic and Medicinal Chemistry
Synthesis of Fluorescent Molecules : Studies have shown that trifluoromethylated pyrazolo[1,5-a]pyrimidines, derivatives synthesized from compounds structurally similar to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide, can serve as novel fluorescent molecules. This suggests potential applications in bioimaging and molecular probes, offering a basis for further exploration into optical materials (Wu et al., 2006).
Anticancer Activity : Derivatives have been synthesized for their potential biological activities, including the effective inhibition of cancer cell proliferation. This positions such compounds as candidates for further development into anticancer agents, showcasing the versatility of pyrazole derivatives in therapeutic applications (Liu et al., 2016).
Advanced Synthesis Techniques
Development of Herbicides : Analogs of pyrazosulfuron-ethyl, a herbicide, have been synthesized from ethyl pyrazole-4-carboxylate derivatives, indicating the role of such compounds in the design and development of new herbicidal formulations. This research contributes to agricultural chemistry by providing insights into the synthesis of more effective and selective agrochemicals (Morimoto et al., 1990).
Antimicrobial Agents : New series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities. These findings support the potential of pyrazole derivatives as a basis for developing new pharmaceuticals, highlighting the compound's role in synthesizing agents with therapeutic benefits (Hafez et al., 2016).
properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-2-14-3-4(6(11)12)5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBOSUUARTQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




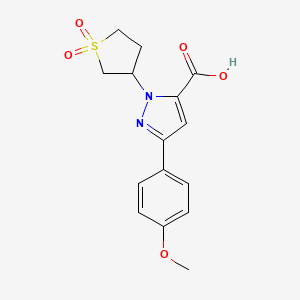

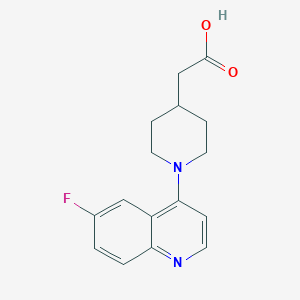
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
